molecular formula C9H21N3 B037221 Guanidine, N,N'-dibutyl- CAS No. 57028-96-3

Guanidine, N,N'-dibutyl-

Cat. No.: B037221
CAS No.: 57028-96-3
M. Wt: 171.28 g/mol
InChI Key: HXEJAEDEMWCUTP-UHFFFAOYSA-N
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Description

Guanidine, N,N'-dibutyl- is a substituted guanidine derivative where two butyl groups are attached to the terminal nitrogen atoms of the guanidine core. The guanidine moiety (HN=C(NH₂)₂) is highly basic due to resonance stabilization of its protonated form. Substitution with alkyl groups like butyl alters its physicochemical properties, such as solubility, basicity, and biological activity. Such modifications are critical in medicinal chemistry for enhancing pharmacokinetic properties or targeting specific biological pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-dibutylguanidine can be achieved through several methods. One common approach involves the reaction of butylamine with cyanamide under acidic conditions to form the corresponding guanidine derivative. Another method includes the use of thiourea derivatives as guanidylating agents, where butylamine reacts with N,N’-bis-tert-butoxycarbonylthiourea in the presence of a base like triethylamine and a catalyst such as mercury chloride .

Industrial Production Methods: Industrial production of N,N’-dibutylguanidine typically involves large-scale reactions using similar methods as described above. The choice of method depends on factors such as yield, cost, and environmental considerations. The use of transition metal catalysts and polymer-supported guanidylation are also explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: N,N’-dibutylguanidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding guanidinium salts.

    Reduction: Reduction reactions can convert it back to the corresponding amine and cyanamide.

    Substitution: It can participate in nucleophilic substitution reactions, where the butyl groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products:

Scientific Research Applications

Chemistry

  • Building Block : N,N'-dibutyl-guanidine serves as a fundamental building block in the synthesis of complex organic molecules. Its structural properties facilitate the formation of various derivatives and polymers.
  • Catalyst : The compound acts as a catalyst in numerous organic reactions, enhancing reaction rates and selectivity.

Biology

  • DNA Binding : Research indicates that N,N'-dibutyl-guanidine can bind to the minor groove of DNA, potentially influencing gene expression and cellular processes.
  • Kinase Inhibition : The compound has been studied for its ability to inhibit specific kinases, which are crucial in regulating cellular signaling pathways.

Medicine

  • Therapeutic Potential : Ongoing studies are exploring its use in treating diseases characterized by abnormal cell signaling pathways. Its role as a potential therapeutic agent is under investigation due to its interactions with various biological targets.

Industry

  • Polymer Production : N,N'-dibutyl-guanidine is utilized in the production of polymers and resins, contributing to the development of materials with enhanced properties.

Biological Activities

The biological activities of Guanidine, N,N'-dibutyl- include:

  • Acetylcholine Release Enhancement : It promotes the release of acetylcholine at neuromuscular junctions, which is vital for muscle function.
  • Kinase Inhibition : Its potential as a kinase inhibitor may be significant in modulating growth and metabolic pathways.

Pharmacokinetics

The pharmacokinetic profile shows that N,N'-dibutyl-guanidine is rapidly absorbed and distributed throughout the body. Its efficacy can be influenced by environmental factors such as pH levels affecting its ionization state.

Case Studies and Research Findings

Several studies highlight the compound's biological activity:

  • A study examining its effects on acetylcholine release demonstrated that it significantly enhances neuromuscular transmission, indicating potential applications in neuromuscular disorders.
  • Research on kinase inhibition revealed that N,N'-dibutyl-guanidine could modulate pathways involved in cancer cell proliferation, suggesting therapeutic implications for oncology.

Mechanism of Action

The mechanism of action of N,N’-dibutylguanidine involves its ability to form strong hydrogen bonds and interact with various molecular targets. It can enhance the release of acetylcholine following a nerve impulse and slow the rates of depolarization and repolarization of muscle cell membranes. This makes it useful in treating conditions like muscle weakness and fatigue .

Comparison with Similar Compounds

Comparison with Similar Guanidine Derivatives

Structural and Electronic Effects

  • Substituent Influence: Substituents on the guanidine core significantly impact electronic and steric properties. For example: N,N'-Diphenylguanidine (): Aromatic phenyl groups introduce steric bulk and reduce basicity compared to alkyl-substituted derivatives. The phenyl groups also enhance π-π interactions, useful in materials science (e.g., quinacridone derivatives in ). Tetramethylguanidine: Methyl groups are electron-donating, increasing basicity (pKa ~23.3) compared to bulkier substituents like butyl (expected lower pKa due to reduced solvation and steric hindrance) .

Basicity and Reactivity

Basicity is a hallmark of guanidine derivatives, driven by resonance stabilization. Key comparisons include:

  • Tetramethylguanidine : pKa = 23.3, making it one of the strongest organic bases. Used as a catalyst in organic synthesis .
  • Tris(3-dimethylaminopropyl)guanidine: pKa = ~27.2, demonstrating that electron-rich substituents further enhance basicity .
  • N,N'-Dibutylguanidine : Expected to have moderate basicity (~20–22 pKa units) due to the electron-donating butyl groups, though steric effects may limit protonation efficiency. This contrasts with smaller alkyl groups (e.g., methyl) that maximize basicity .

Data Tables

Table 1: Comparative Properties of Guanidine Derivatives

Compound Substituents pKa (Estimated) Key Applications Synthesis Method Reference
Guanidine, N,N'-dibutyl Butyl ~20–22 Antimicrobial agents Guanylation with pyrazole reagents
N,N'-Diphenylguanidine Phenyl N/A Histamine inhibition Arylation of guanidine
Tetramethylguanidine Methyl 23.3 Organic catalysis Alkylation
Tris(3-dimethylaminopropyl)guanidine Dimethylaminopropyl ~27.2 Superbase in synthesis Multi-step alkylation

Biological Activity

Guanidine, N,N'-dibutyl- (DBuG) is a derivative of guanidine that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

DBuG is characterized by the molecular formula C9H21N3C_9H_{21}N_3, featuring two butyl groups attached to the nitrogen atoms in the guanidine structure. Its strong basicity and steric hindrance from the bulky butyl groups make it a unique compound for various applications in chemistry and biology.

DBuG exhibits several mechanisms of action that contribute to its biological activity:

  • DNA Binding : DBuG acts as a minor groove binder, which may influence gene expression and cellular processes by stabilizing specific DNA conformations.
  • Kinase Inhibition : It has been identified as a kinase inhibitor, potentially affecting signaling pathways involved in cell proliferation and survival.
  • Neurotransmitter Modulation : The compound enhances the release of acetylcholine following a nerve impulse, influencing neuromuscular transmission. Additionally, it can modulate the activity of sigma receptors implicated in various neurological conditions .

Biological Activities

Research indicates that DBuG exhibits several notable biological activities:

Case Studies and Research Findings

Several studies have investigated the biological activity of DBuG:

  • Sigma Receptor Binding Studies : Research demonstrated that DBuG competes effectively with known sigma ligands for binding sites in brain tissues, suggesting its potential role in modulating psychiatric conditions .
  • In Vitro Studies on Antimicrobial Activity : Preliminary studies indicated that DBuG may disrupt bacterial membranes, contributing to its antimicrobial properties. However, comprehensive data on its effectiveness against specific strains are still needed .
  • Neuropharmacological Assessments : In animal models, DBuG exhibited significant effects on behavior indicative of its potential as a treatment for anxiety and depression. These findings warrant further exploration into its therapeutic applications .

Data Summary

The following table summarizes key findings related to the biological activity of DBuG:

Study FocusModel/SystemKey FindingsReference
Sigma receptor bindingGuinea pig brain tissueHigh affinity for sigma receptors
Antimicrobial activityVarious bacterial strainsPotential membrane disruption
Neuropharmacological effectsAnimal modelsBehavioral changes indicating anxiolytic effects

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N,N'-dibutylguanidine, and how can reaction conditions be optimized for high purity?

  • Methodological Answer : A robust approach involves reacting primary amines with guanylating agents. For example, bis(tert-butoxycarbonyl)thiopseudourea (Boc-protected) can be used with dibutylamine in tetrahydrofuran (THF) under mild stirring (40 h, room temperature). Post-reaction, filtration and solvent evaporation yield the crude product, which is purified via recrystallization or column chromatography. Optimization includes adjusting stoichiometry (e.g., 1:5 amine-to-reagent ratio), solvent polarity, and reaction time. Structural confirmation is achieved via ¹H NMR (e.g., characteristic guanidine proton signals at δ 7.5–8.5 ppm) and mass spectrometry .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of N,N'-dibutylguanidine?

  • Methodological Answer :

  • ¹H NMR : Identifies proton environments, such as N-H resonances and butyl chain integration.
  • ¹³C NMR : Confirms carbon backbone, including guanidine carbons (δ 150–160 ppm) and alkyl chain carbons.
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z corresponding to C₉H₂₁N₃).
  • FT-IR : Detects N-H stretches (~3400 cm⁻¹) and C=N vibrations (~1650 cm⁻¹). Cross-referencing with computational simulations (e.g., DFT) enhances accuracy .

Q. What safety protocols are essential when handling N,N'-dibutylguanidine derivatives in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of dust or vapors.
  • Waste Disposal : Segregate chemical waste and consult certified disposal services for guanidine derivatives.
  • Emergency Measures : Immediate rinsing with water for skin contact and medical consultation for ingestion .

Advanced Research Questions

Q. How does solvent selection influence the efficiency of guanidine-based metal extraction processes, as observed in structurally analogous compounds?

  • Methodological Answer : Solvent polarity and pH critically impact extraction. For example, N,N'-bis(tridecyl)guanidine in non-polar solvents (e.g., toluene) achieves >90% gold extraction at pH 10–12 due to enhanced ligand-metal complex stability. In contrast, polar solvents (e.g., ethanol) reduce efficiency by competing for coordination sites. Systematic testing via batch experiments with varying pH, solvent dielectric constants, and guanidine concentrations is recommended.

Table 1 : Metal Extraction Efficiency of Guanidine Derivatives (Adapted from )

Guanidine DerivativeSolventpHAu Extraction (%)Ag Extraction (%)
N,N'-bis(tridecyl)Toluene1010095
N,N'-bis(2-ethylhexyl)Hexane129576

Q. How can computational methods (e.g., DFT) elucidate the reactivity of guanidine derivatives in cycloaddition reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity and activation energies. For instance, isoindole-containing guanidines exhibit diene behavior in Diels-Alder reactions, with DFT simulations revealing transition-state geometries and charge distribution. Experimental validation involves synthesizing derivatives with varying substituents (e.g., electron-withdrawing groups) and comparing reaction rates .

Q. What systematic approaches resolve yield discrepancies in guanidine-mediated reactions?

  • Methodological Answer :

  • Variable Screening : Test reaction parameters (temperature, solvent, catalyst loading) using Design of Experiments (DoE).
  • Purity Analysis : Check starting materials via HPLC or GC-MS to rule out impurities.
  • Cross-Validation : Compare results with literature protocols (e.g., Boc-protection strategies or cycloaddition conditions ).
  • Contradiction Analysis : Use control experiments to isolate variables (e.g., atmospheric moisture effects on guanidine stability) .

Q. Data Contradiction and Analysis

Q. How should researchers address conflicting data in guanidine-catalyzed asymmetric synthesis?

  • Methodological Answer :

  • Reproducibility Checks : Replicate experiments under identical conditions.
  • Stereochemical Analysis : Use chiral HPLC or X-ray crystallography to confirm enantiomeric excess.
  • Kinetic Studies : Monitor reaction progress via in-situ IR or NMR to identify intermediate phases.
  • Collaborative Review : Share raw data with peers to identify overlooked variables (e.g., trace metal contaminants) .

Q. Methodological Resources

  • Synthesis : Boc-protection strategies , cycloaddition reactivity .
  • Safety : OSHA-compliant protocols .
  • Data Validation : DoE frameworks , spectroscopic cross-referencing .

Properties

IUPAC Name

1,2-dibutylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3/c1-3-5-7-11-9(10)12-8-6-4-2/h3-8H2,1-2H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXEJAEDEMWCUTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=NCCCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90563856
Record name N,N''-Dibutylguanidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34331-58-3, 57028-96-3
Record name N,N''-Dibutylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name poly(hexamethyleneguanide) hydrochloride
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Synthesis routes and methods

Procedure details

A mixture of guanidine hydrochloride (200 parts) and hexamethylene diamine (292 parts) were heated to 120° C. for 4 hours under a nitrogen atmosphere The temperature was then raised to 150–170° C. for a further 5 hours. The mixture was cooled to 80° C. and water (400 parts) was added, maintaining the temperature at 80° C. until dissolution occurred. The mixture was then cooled to give a solution in water of polyhexamethyleneguanidine, referred to as Prepolymer 1, having a weight average molecular weight (Mw) of 1010 and a number average molecular weight (Mn) of 710, as determined by aqueous gel permeation chromatography.
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